

## Meta-analysis of cardiovascular risk with Abacavir versus other NRTIs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Abacavir |           |
| Cat. No.:            | B1662851 | Get Quote |

# Abacavir and Cardiovascular Risk: A Comparative Meta-analysis

A guide for researchers and drug development professionals on the cardiovascular safety of **Abacavir** compared to other Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

The potential for an increased risk of cardiovascular disease (CVD) associated with the use of the nucleoside reverse transcriptase inhibitor (NRTI) **abacavir** has been a subject of extensive research and debate. While initial observational studies raised concerns, meta-analyses of randomized controlled trials have often presented conflicting evidence. This guide provides a comprehensive comparison of findings from key meta-analyses to offer an objective overview for researchers, scientists, and drug development professionals.

### **Quantitative Data Summary**

The following tables summarize the quantitative data from major meta-analyses comparing the cardiovascular risk of **abacavir** with that of other NRTIs. These analyses include both observational studies and randomized controlled trials (RCTs), assessing various cardiovascular endpoints.

### Table 1: Meta-analyses of Observational Studies



| Meta-<br>analysis <i>l</i><br>Study                               | Number<br>of<br>Studies         | Patient<br>Populatio<br>n              | Cardiova<br>scular<br>Outcome          | Comparat<br>or               | Risk<br>Estimate<br>(95% CI)                                                                                             | Key<br>Findings                                                                                                                                  |
|-------------------------------------------------------------------|---------------------------------|----------------------------------------|----------------------------------------|------------------------------|--------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| Systematic<br>Review<br>and Meta-<br>analysis<br>(2018)[1]<br>[2] | 17<br>Epidemiolo<br>gic Studies | People<br>Living with<br>HIV<br>(PLWH) | Cardiovasc<br>ular<br>Disease<br>(CVD) | Other<br>Antiretrovir<br>als | Recent Exposure: Summary Relative Risk (sRR) = 1.61 (1.48, 1.75) Cumulative Exposure (per year): sRR = 1.12 (1.05, 1.20) | An increased risk of CVD was associated with recent abacavir exposure, which remained elevated after adjusting for potential confounder s.[1][2] |
| D:A:D<br>Study<br>(2008)[1]<br>[3]                                | 1 (Cohort<br>Study)             | 33,347<br>PLWH                         | Myocardial<br>Infarction<br>(MI)       | Other<br>Antiretrovir<br>als | Recent Exposure: Relative Risk (RR) = 1.90 (1.47, 2.45)                                                                  | The initial influential study that reported an association between recent abacavir use and an increased risk of MI.  [1][3]                      |
| NA-<br>ACCORD[<br>3]                                              | 1 (Cohort<br>Study)             | Adults<br>initiating<br>ART            | Myocardial<br>Infarction<br>(MI)       | -                            | Recent<br>Exposure:<br>Adjusted<br>Hazard                                                                                | Corroborat<br>ed the<br>findings of<br>the D:A:D                                                                                                 |



|                                                       |                     |      |                                    | Ratio<br>(aHR) =<br>1.84 (1.17,<br>2.91)                   | study, showing an increased risk of MI with recent abacavir use.[4]                                            |
|-------------------------------------------------------|---------------------|------|------------------------------------|------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| French<br>Hospital<br>Database<br>on HIV<br>(ANRS)[3] | 1 (Cohort<br>Study) | PLWH | Myocardial<br>Infarction -<br>(MI) | First year of therapy: Odds Ratio (OR) = 2.01 (1.11, 3.64) | Found an increased risk of MI in the first year of abacavir therapy, which did not persist with longer use.[4] |

Table 2: Meta-analyses of Randomized Controlled Trials (RCTs)



| Meta-<br>analysis/<br>Study                         | Number<br>of<br>Studies | Patient<br>Populatio<br>n | Cardiova<br>scular<br>Outcome                                             | Comparat<br>or                         | Risk<br>Estimate<br>(95% CI)                                                  | Key<br>Findings                                                                                                                                                  |
|-----------------------------------------------------|-------------------------|---------------------------|---------------------------------------------------------------------------|----------------------------------------|-------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cruciani et<br>al. (2011)<br>[5]                    | 28 RCTs                 | 9,233<br>participants     | Myocardial<br>Infarction<br>(MI)                                          | Non-<br>abacavir<br>containing<br>cART | Risk Ratio<br>= 0.73<br>(0.39, 1.35)                                          | This meta-<br>analysis of<br>RCTs did<br>not support<br>the<br>hypothesis<br>that<br>abacavir-<br>containing<br>regimens<br>carry a<br>greater risk<br>of MI.[5] |
| Pooled Analysis of Clinical Trials (2018)[6] [7][8] | 66 Phase<br>II-IV RCTs  | 20,469<br>adults          | Myocardial<br>Infarction<br>(MI) &<br>Cardiovasc<br>ular Events<br>(CVEs) | Non-<br>abacavir<br>containing<br>cART | MI: Relative Rate = 0.69 (0.24, 1.98) CVEs: Relative Rate = 0.62 (0.39, 0.98) | This extensive pooled analysis found no increased risk for MI or CVEs with abacavir exposure in a clinical trial setting. [6][7]                                 |
| FDA Meta-<br>analysis[4]                            | 26 RCTs                 | Participant<br>s in RCTs  | Cardiovasc<br>ular<br>Disease                                             | -                                      | No<br>increased<br>risk found.                                                | A meta-<br>analysis by<br>the U.S.<br>Food and<br>Drug<br>Administrat                                                                                            |



ion did not find an increased risk of cardiovasc ular disease associated with abacavir use.[4]

## **Experimental Protocols**

The methodologies employed in these meta-analyses are crucial for interpreting their findings. Below are the detailed protocols for two key contrasting analyses.

# Protocol 1: Systematic Review and Meta-analysis of Epidemiologic Studies (2018)[1][2]

- Search Strategy: A comprehensive search of Medline, Embase, Web of Science, and conference abstracts (CROI and IAS/AIDS) was conducted for studies published through 2018. The keywords used were 'abacavir', 'cardiovascular disease', 'myocardial infarction', and 'heart disease'.[1]
- Study Selection: The review, following PRISMA guidelines, included randomized controlled trials and cohort studies that assessed the risk of CVD associated with recent (within the last 6 months) or cumulative exposure to abacavir in people living with HIV.[1][2]
- Data Extraction and Analysis: Data on study design, sample size, cardiovascular outcomes, exposure definitions, reference groups, and statistical estimates with 95% confidence intervals were extracted. Summary relative risks (sRRs) were calculated using both fixedand random-effects models to quantify the association.[2]

# Protocol 2: Pooled Analysis of 66 Phase II-IV RCTs (2018)[6][7][8]



- Study Selection: The analysis included 66 phase II-IV randomized controlled trials. The primary analysis focused on trials with at least 48 weeks of follow-up where participants were randomized to either an **abacavir**-containing or a non-**abacavir**-containing combination antiretroviral therapy (cART).[6][7]
- Data Collection: Individual patient-level data were pooled from the included trials.
- Outcome Assessment: The primary outcomes were exposure-adjusted incidence rates (IRs) and relative rates (RRs) of myocardial infarction (MI) and cardiovascular events (CVEs).
- Statistical Analysis: The incidence rates of MI and CVEs were calculated per 1000 personyears of exposure. Relative rates were determined by comparing the incidence rates in the abacavir-exposed group to the unexposed group. Sensitivity analyses included nonrandomized and shorter-duration trials.[7]

### Visualizing the Meta-analysis Workflow

The following diagram illustrates the study selection process for a typical systematic review and meta-analysis, based on the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines.





Click to download full resolution via product page

Caption: PRISMA flow diagram for study selection in a meta-analysis.



#### Conclusion

The association between **abacavir** and cardiovascular risk remains a complex issue with differing conclusions drawn from observational studies and randomized controlled trials. Meta-analyses of observational studies consistently suggest an increased risk of cardiovascular events, particularly with recent **abacavir** use.[1][2] Conversely, meta-analyses of RCTs have not demonstrated a significant increase in the risk of myocardial infarction or other major cardiovascular events with **abacavir**-containing regimens.[5] This discrepancy may be attributable to channeling bias in observational studies, where patients with pre-existing cardiovascular risk factors might have been preferentially prescribed **abacavir**.[6] Researchers and drug development professionals should consider the totality of evidence, including the methodologies of the cited studies, when evaluating the cardiovascular safety profile of **abacavir**. Further investigation into the potential biological mechanisms and the impact of baseline cardiovascular risk is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Risk of cardiovascular disease associated with exposure to abacavir among individuals with HIV: A systematic review and meta-analyses of results from 17 epidemiologic studies -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risk of cardiovascular disease associated with exposure to abacavir among individuals with HIV: A systematic review and meta-analyses of results from 17 epidemiologic studies -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Recent abacavir use increases risk for Types 1 and 2 myocardial infarctions among adults with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abacavir use and cardiovascular disease events: a meta-analysis of published and unpublished data - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]



- 6. Abacavir Use and Risk for Myocardial Infarction and Cardiovascular Events: Pooled Analysis of Data From Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abacavir Use and Risk for Myocardial Infarction and Cardiovascular Events: Pooled Analysis of Data From Clinical Trials [natap.org]
- 8. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Meta-analysis of cardiovascular risk with Abacavir versus other NRTIs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662851#meta-analysis-of-cardiovascular-risk-with-abacavir-versus-other-nrtis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com